See also: Horse Chestnut (part of).
isoescin Ib
CAS No.: 219944-46-4
Cat. No.: VC21345959
Molecular Formula: C55H86O24
Molecular Weight: 1131.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 219944-46-4 |
---|---|
Molecular Formula | C55H86O24 |
Molecular Weight | 1131.3 g/mol |
IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 |
Standard InChI Key | YOSIWGSGLDDTHJ-OXPBSUTMSA-N |
Isomeric SMILES | C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O |
SMILES | CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O |
Canonical SMILES | CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O |
Appearance | Powder |
Chemical Identity and Structural Characteristics of Isoescin Ib
Isoescin Ib (CAS 219944-46-4) belongs to the α-escin subclass, distinguished from β-escin by stereochemical variations that influence its physicochemical and biological properties. With a molecular formula of and a molecular weight of 1131.26 g/mol, its structure comprises a barrigenol-type aglycone conjugated to three glucose units . The α-configuration at specific hydroxyl groups reduces its aqueous solubility compared to β-escin isomers, contributing to its lower hemolytic index and bioactivity .
Table 1: Key Chemical Properties of Isoescin Ib
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 1131.26 g/mol |
Solubility | Sparingly soluble in water; soluble in DMSO |
Melting Point | Not fully characterized |
Specific Rotation | : -18.5° (c = 1.0, MeOH) |
Structural analyses reveal that isoescine Ib readily isomerizes to escin Ib under physiological conditions, with equilibrium favoring the β-form . This interconversion complicates pharmacokinetic profiling but enhances therapeutic duration when administered as part of sodium escinate formulations .
Pharmacokinetic Profile and Bioavailability
Table 2: Pharmacokinetic Parameters of Isoescin Ib in Rats
Parameter | Pure Isoescin Ib (IV) | Sodium Escinate (IV) |
---|---|---|
1,250 ± 210 ng/mL | 980 ± 180 ng/mL | |
4.2 ± 0.8 h | 6.3 ± 1.2 h | |
AUC | 3,450 ± 520 ng·h/mL | 5,780 ± 890 ng·h/mL |
Bioavailability (Oral) | <2% | Not applicable |
Oral administration (4 mg/kg) resulted in negligible systemic exposure () due to extensive first-pass metabolism and poor intestinal absorption . Isoescin Ib’s bioavailability limitations underscore the necessity for intravenous or topical formulations in clinical settings.
Pharmacological Actions and Therapeutic Applications
Isoescin Ib demonstrates dose-dependent anti-inflammatory effects by inhibiting NF-κB and COX-2 pathways at concentrations as low as M . In vivo models of chronic venous insufficiency revealed a 40–60% reduction in edema volume following intravenous sodium escinate (containing isoescine Ib), comparable to pure escin Ib . Notably, isoescine Ib exhibits 30% lower vasoprotective activity than escin Ib but shows superior inhibition of histamine-induced capillary permeability .
Recent computational studies identified HSP70/90 as molecular targets, with isoescine Ib binding to ATPase domains ( kcal/mol for HSP70) to disrupt chaperone function . This mechanism correlates with its observed renal cytotoxicity in HK-2 cells ( μM), which exceeds escin Ib’s toxicity ( μM) .
Molecular Interactions and Isomerization Dynamics
Isoescin Ib undergoes bidirectional isomerization with escin Ib in vivo, with equilibrium constants favoring escin Ib () . This conversion occurs via acid-catalyzed epimerization at C-22 and C-23 positions, with plasma protein binding (89 ± 3%) significantly slowing isomerization rates compared to buffer solutions . Co-administration with escin Ib prolongs MRT by 42%, indicating allosteric stabilization of both isomers .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume